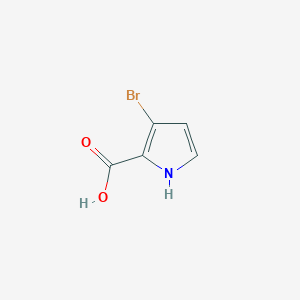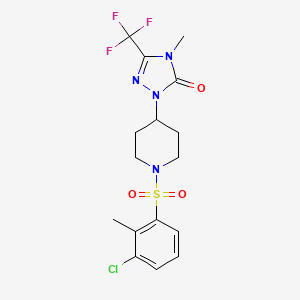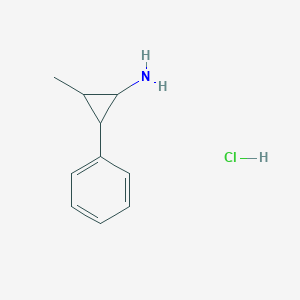
3-bromo-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
3-Bromo-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 145821-55-2 . It has a molecular weight of 190 .
Molecular Structure Analysis
The molecular formula of this compound is C5H4BrNO2 . It has an average mass of 189.995 Da and a monoisotopic mass of 188.942535 Da .Physical and Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3, a boiling point of 385.9±27.0 °C at 760 mmHg, and a flash point of 187.2±23.7 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación
Catalytic Reactions
3-Bromo-1H-pyrrole-2-carboxylic acid and its derivatives have been explored as ligands in catalytic reactions. For instance, pyrrole-2-carboxylic acid (a related compound) has shown effectiveness as a ligand in Cu-catalyzed reactions of anilines with aryl iodides and bromides, demonstrating tolerance to various functional groups and yielding moderate to good results (Altman, Anderson, & Buchwald, 2008).
Synthesis of Complex Compounds
This compound has also been utilized in the synthesis of complex chemical structures. For example, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for a new insecticide, was synthesized using a method involving 3-chloro-2-hydrazine pyridine and various other steps, with this compound derivatives playing a key role (Niu Wen-bo, 2011).
Chemical Analysis Techniques
In the field of analytical chemistry, derivatives of pyrrole-2-carboxylic acid have been investigated for optimizing the separation of inorganic anions on porous graphitic carbon columns. This is particularly relevant in light scattering detection methods (Elfakir, Chaimbault, & Dreux, 1998).
Medicinal Chemistry
In medicinal chemistry, certain derivatives of pyrrole-2-carboxylic acid have been synthesized and evaluated for their biological activity. For instance, (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives were studied for their affinity at the glycine-binding site of the NMDA receptor complex (Balsamini et al., 1998).
Mecanismo De Acción
Target of Action
Pyrrole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrrole compounds are known to interact with their targets through various mechanisms, such as oxidative demethylation . The bromine atom in the 3-bromo-1H-pyrrole-2-carboxylic acid could potentially enhance its reactivity, allowing it to form covalent bonds with its targets .
Biochemical Pathways
Pyrrole compounds are known to be involved in a variety of biochemical reactions, including the formation of enamino diketones .
Result of Action
Pyrrole compounds are known to exhibit a variety of biological activities, including antiviral, antibacterial, and kinase inhibitory effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability could be affected by light and temperature, as suggested by the recommendation to store it in a dark place under -20°C .
Propiedades
IUPAC Name |
3-bromo-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-3-1-2-7-4(3)5(8)9/h1-2,7H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGLHBLIXZLOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B2882525.png)
![N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2882526.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2882529.png)
![N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]but-2-ynamide](/img/structure/B2882530.png)
![methyl 3-(2,6-dichlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2882534.png)
![3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide](/img/structure/B2882539.png)
![2-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2882540.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2882541.png)
![N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2882542.png)

![[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol](/img/structure/B2882544.png)
